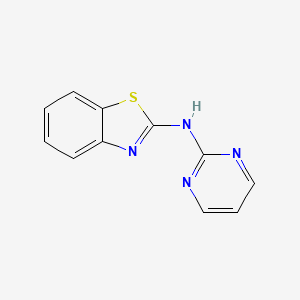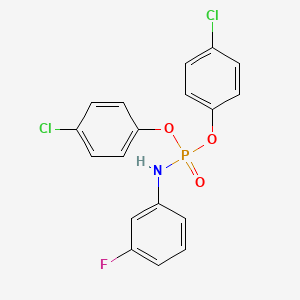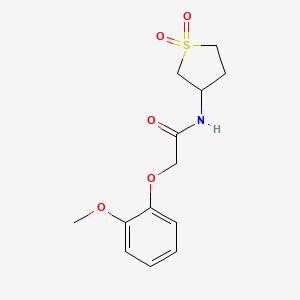![molecular formula C18H17IN2O2 B5170623 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)
2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The compound has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a variety of cellular proteins involved in cell proliferation, DNA repair, and apoptosis. Inhibition of CK2 activity by 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide leads to the disruption of these cellular processes, resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In addition, the compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against CK2, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. However, the compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Some possible areas of research include the development of more potent and selective CK2 inhibitors, the investigation of the compound's potential therapeutic applications in other diseases, and the exploration of the compound's mechanisms of action. In addition, further studies are needed to determine the optimal dosing and administration of the compound in clinical settings.
Méthodes De Synthèse
The synthesis of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)pyrrolidine followed by the reaction with 2-aminobenzamide. The resulting compound is then purified using column chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research for its potent inhibitory activity against CK2. CK2 is a protein kinase that is overexpressed in many types of cancer cells and has been shown to play a critical role in cell survival and proliferation. The compound has been studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-15-9-3-1-7-13(15)17(22)20-16-10-4-2-8-14(16)18(23)21-11-5-6-12-21/h1-4,7-10H,5-6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOAQPGXVLMOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5170551.png)

![ethyl 4-[4-(2-pyrimidinyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5170562.png)
![6-(3-fluorophenyl)-N-[(5-methyl-2-thienyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5170570.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)
![3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)


![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)